An In-Depth Technical Guide to the Basic Properties of 3H-spiro[2-benzofuran-1,4'-piperidine]
An In-Depth Technical Guide to the Basic Properties of 3H-spiro[2-benzofuran-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-spiro[2-benzofuran-1,4'-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its rigid three-dimensional structure that presents functionalities in a well-defined spatial orientation. This unique architecture has proven advantageous for achieving high affinity and selectivity for a variety of biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental basic properties of this spirocyclic system, including its synthesis, physicochemical characteristics, and pharmacological significance. By synthesizing theoretical principles with experimental data, this document aims to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Emergence of a Privileged Scaffold
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a key interaction point with biological targets through its basic nitrogen atom.[1] The strategic incorporation of a spirocyclic fusion with a 2-benzofuran moiety introduces a significant level of conformational rigidity compared to more flexible piperidine derivatives. This structural constraint can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency.[1] Furthermore, the spirocyclic nature of 3H-spiro[2-benzofuran-1,4'-piperidine] allows for the exploration of novel chemical space, offering opportunities for the development of compounds with unique pharmacological profiles and intellectual property. This scaffold has garnered considerable attention for its role in the development of agents targeting CNS disorders, among other therapeutic areas.[2]
Physicochemical and Basic Properties
The physicochemical properties of the 3H-spiro[2-benzofuran-1,4'-piperidine] core are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity and pKa
Table 1: Predicted Physicochemical Properties of 3H-spiro[2-benzofuran-1,4'-piperidine]
| Property | Predicted Value | Source |
| pKa | 10.17 ± 0.20 | N/A |
| Melting Point | 84-86 °C | N/A |
| Boiling Point | 321.3 ± 42.0 °C | N/A |
| Density | 1.14 ± 0.1 g/cm³ | N/A |
Note: These values are computationally predicted and should be confirmed by experimental determination.
The structural arrangement of the spirocyclic system can influence the basicity of the piperidine nitrogen. The proximity of the benzofuran ring may exert electronic effects that modulate the pKa compared to a simple N-alkylated piperidine.
To ensure scientific rigor, the experimental determination of the pKa is essential. Potentiometric titration is a reliable and widely used method for this purpose.
Protocol for Potentiometric pKa Determination:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride in deionized water to a known concentration (e.g., 0.01 M).
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Standardization of Titrant: Prepare and standardize a solution of 0.1 M NaOH.
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Titration: Titrate the analyte solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
An alternative and increasingly popular method is the use of ¹H NMR spectroscopy to monitor the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[3][4]
Synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] Core
The synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriate precursor.
Synthesis of a Substituted Analog: 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
A well-documented synthesis of a substituted derivative provides valuable insight into the construction of this spirocyclic system.[5]
Experimental Protocol:
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Lithiation: 2-Bromobenzhydryl methyl ether is treated with a strong base, such as n-butyllithium, at low temperature to generate a lithiated intermediate.
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Addition to Piperidone: The organolithium species is then added to 1-methyl-4-piperidone.
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Acid-Catalyzed Cyclization: The resulting tertiary alcohol undergoes acid-catalyzed cyclization to form the spiro[isobenzofuran-1(3H),4'-piperidine] ring system.
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N-Dealkylation (Optional): If the unsubstituted piperidine nitrogen is desired, the N-methyl group can be removed using standard dealkylation methods.
Caption: Synthetic workflow for a substituted 3H-spiro[2-benzofuran-1,4'-piperidine].
Pharmacological Significance and Applications
The rigid framework of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has been exploited in the development of ligands for several important biological targets.
Sigma (σ) Receptor Ligands
Derivatives of this scaffold have shown high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[6][7] For instance, N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moieties have been incorporated into fluorescent probes to study the distribution and function of σ₁ and σ₂ receptors.[6][7]
Table 2: Representative Sigma Receptor Binding Affinities of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives
| Compound Modification | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Source |
| N-butyl-indole derivative | Varies with linker and fluorophore | Varies with linker and fluorophore | [6] |
The ability to tune the affinity and selectivity for σ₁ versus σ₂ receptors through modification of the substituents on the spirocyclic core highlights the utility of this scaffold in probe development and as a starting point for therapeutic agents.
Melanocortin Subtype-4 Receptor (MC4R) Agonists
The 3H-spiro[2-benzofuran-1,4'-piperidine] core has been successfully employed to develop potent and selective agonists of the melanocortin subtype-4 receptor (MC4R).[8][9] MC4R is a key regulator of energy homeostasis, making it an attractive target for the treatment of obesity. The rigid nature of the spirocyclic scaffold likely contributes to the high affinity and oral bioavailability observed in some of these compounds.[8]
Central Nervous System (CNS) Agents
Early research into this scaffold identified its potential for developing CNS agents, particularly antidepressants.[5] The antitetrabenazine activity of certain derivatives suggests an interaction with monoaminergic systems in the brain.[5] The basicity of the piperidine nitrogen is crucial for this activity.[5]
Diuretic and Antihypertensive Properties
Interestingly, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated diuretic and antihypertensive properties in animal models.[10] This suggests that the pharmacological profile of this scaffold can be significantly modulated by substitutions on the piperidine nitrogen.
Structure-Activity Relationships (SAR)
The accumulated data on various derivatives of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold allow for the elucidation of key structure-activity relationships.
Caption: Key structure-activity relationships for the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold.
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Piperidine Nitrogen: The basicity of the piperidine nitrogen is generally essential for activity at many CNS targets.[5] The nature of the substituent on the nitrogen can dramatically alter the pharmacological profile, introducing new activities or modulating affinity for specific receptors.
-
Benzofuran Ring: Substitutions on the aromatic portion of the benzofuran ring can be used to fine-tune properties such as lipophilicity and receptor binding affinity.
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Position 3 of the Benzofuran Ring: Substitution at this position can significantly impact activity. For example, a phenyl group at this position has been shown to be important for antitetrabenazine effects.[5]
Conclusion and Future Perspectives
The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its inherent rigidity and three-dimensional character provide a solid foundation for the design of potent and selective ligands for a variety of biological targets. The demonstrated success in developing agents for CNS disorders and metabolic diseases underscores the therapeutic potential of this structural motif.
Future research in this area will likely focus on several key aspects:
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Exploration of Novel Biological Targets: The unique topology of this scaffold may enable the targeting of proteins that have been challenging for more flexible ligands.
-
Fine-tuning of ADME Properties: Systematic modification of the core and its substituents will be crucial for optimizing the pharmacokinetic profiles of drug candidates.
-
Development of Asymmetric Syntheses: The spirocyclic carbon is a chiral center, and the development of efficient enantioselective syntheses will be critical for elucidating the pharmacology of individual enantiomers.
References
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
